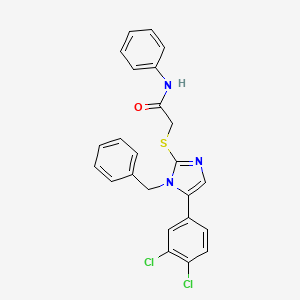

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide

描述

2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic compound featuring a benzyl-substituted imidazole core linked via a thioether bridge to an N-phenylacetamide moiety. The 3,4-dichlorophenyl group at the 5-position of the imidazole ring introduces significant steric and electronic effects, influencing its physicochemical properties and biological interactions.

属性

IUPAC Name |

2-[1-benzyl-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19Cl2N3OS/c25-20-12-11-18(13-21(20)26)22-14-27-24(29(22)15-17-7-3-1-4-8-17)31-16-23(30)28-19-9-5-2-6-10-19/h1-14H,15-16H2,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFMVKSQMNJYTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound belonging to the class of imidazole derivatives. This compound is notable for its potential biological activities, which have been explored in various studies. The imidazole ring and thioacetamide functional group contribute to its pharmacological properties, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 392.3 g/mol. The structure features an imidazole ring, a benzyl group, and a thioether linkage, which enhance its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅Cl₂N₃OS |

| Molecular Weight | 392.3 g/mol |

| CAS Number | 1206996-34-0 |

Biological Activity

The biological activity of this compound has been investigated in various contexts:

1. Antimicrobial Activity

Compounds with imidazole rings are often associated with antimicrobial properties. Studies suggest that similar compounds exhibit significant antibacterial and antifungal activities, indicating that this compound may also possess such properties due to its structural characteristics.

2. Anticancer Potential

Research indicates that imidazole derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth. The unique structure of this compound allows it to interact with biological targets such as receptors and enzymes, potentially leading to anticancer effects . For instance, studies on related imidazole compounds have shown promising results in inhibiting cell growth in various cancer models.

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects may involve binding interactions with key biological macromolecules. The presence of the thioacetamide group enhances its ability to form hydrogen bonds and π-π interactions, crucial for effective binding to target proteins .

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Anticancer Studies : A study on structurally similar compounds showed that they effectively inhibited the growth of cancer cell lines by interfering with metabolic pathways essential for cell survival . This suggests that this compound may also exhibit similar anticancer properties.

- Antimicrobial Evaluation : In another investigation, compounds related to this one demonstrated significant antimicrobial activity against various bacterial strains, indicating a potential therapeutic application in treating infections .

科学研究应用

The compound 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a synthetic organic molecule featuring an imidazole ring substituted with benzyl and dichlorophenyl groups. It is being researched in medicinal chemistry for its biological activities.

Chemical Structure and Properties:

- The molecular formula of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is C19H17Cl2N3S, and its molecular weight is approximately 422.32 g/mol.

- It has a unique structure, including an imidazole ring and a thioether linkage. The presence of the dichlorophenyl group enhances its potential reactivity and biological activity.

Synthesis:

The synthesis of 2-((1-benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)acetonitrile typically involves multiple steps:

- Formation of the Imidazole Ring : Condensation of benzylamine with 3,4-dichlorobenzaldehyde in the presence of an acid catalyst (like hydrochloric acid) forms a Schiff base intermediate, which is then cyclized using ammonium acetate to yield the imidazole ring.

- Thioether Formation : Reacting the imidazole derivative with a thiol, such as thioglycolic acid, under basic conditions (e.g., sodium hydroxide) introduces the thioether group to form the thioether linkage.

- Acetonitrile Introduction : The acetonitrile group is introduced through a nucleophilic substitution reaction by reacting the thioether intermediate with a nitrile source, such as chloroacetonitrile, under basic conditions.

Mechanism of Action and Biological Activity:

The biological activity of the compound is attributed to its ability to interact with various biological targets:

- The imidazole ring can participate in hydrogen bonding and π-π interactions, which is crucial for binding to active sites of enzymes.

- It may also affect receptor functions by interacting with specific binding sites.

- The imidazole ring can bind to metal ions and enzymes, modulating their activity, while the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Similar Compounds:

Examples of similar compounds include:

- 1-Benzyl-5-(3,4-dichlorophenyl)-2-((4-fluorobenzyl)thio)-1H-imidazole

- 2-((1-Benzyl-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)ethanol

- 1-Benzyl-5-(3,4-dichlorophenyl)-2-((methylthio)acetyl)-1H-imidazole

相似化合物的比较

Key Observations :

- Halogen Substituents: The 3,4-dichlorophenyl group in the target compound likely enhances binding to hydrophobic pockets in biological targets compared to mono-halogenated analogs (e.g., 4-bromo or 4-chloro derivatives) .

- Heterocyclic Core : Imidazole-based analogs exhibit superior metabolic stability over thiazole derivatives (e.g., compound in ) due to reduced susceptibility to oxidative degradation.

- N-Substituents : The benzyl group in the target compound may improve blood-brain barrier penetration compared to allyl or methyl-substituted analogs .

Physicochemical Properties

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。